Cas no 250714-63-7 (3-phenyl-2-3-(trifluoromethyl)benzenesulfonamidopropanoic acid)

3-phenyl-2-3-(trifluoromethyl)benzenesulfonamidopropanoic acid structure
250714-63-7 structure
Product Name:3-phenyl-2-3-(trifluoromethyl)benzenesulfonamidopropanoic acid
CAS-nummer:250714-63-7
MF:C16H14F3NO4S
MW:373.346873760223
MDL:MFCD00173005
CID:239154
PubChem ID:2776443
Update Time:2025-09-22

3-phenyl-2-3-(trifluoromethyl)benzenesulfonamidopropanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Phenylalanine,N-[[3-(trifluoromethyl)phenyl]sulfonyl]-
    • 3-Phenyl-2-([[3-(Trifluoromethyl)Phenyl]Sulfonyl]Amino)Propanoic Acid
    • N-[3-(Trifluoromethyl)phenylsulfonyl]-DL-phenylalanine
    • 3-PHENYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]SULFONYL}AMINO)PROPANOIC ACID
    • 3-Phenyl-2-({[3-(trifluoromethyl)phenyl]-sulfonyl}amino)propanoic acid
    • N-{[3-(Trifluoromethyl)phenyl]sulfonyl}phenylalanine
    • 3-phenyl-2-3-(trifluoromethyl)benzenesulfonamidopropanoic acid
    • F1408-0293
    • DTXSID50380081
    • AKOS000805750
    • MFCD00173005
    • FT-0644119
    • AKOS016055061
    • 3-phenyl-2-[3-(trifluoromethyl)benzenesulfonamido]propanoic acid
    • CS-0076825
    • ((3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine
    • 3-phenyl-2-(3-(trifluoromethyl)phenylsulfonamido)propanoic acid
    • n-([3-(trifluoromethyl)phenyl]sulfonyl)phenylalanine
    • N-[3-(Trifluoromethyl)benzene-1-sulfonyl]phenylalanine
    • 3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid
    • EN300-240245
    • 3-Phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl} amino)propanoic acid
    • Phenylalanine, N-[[3-(trifluoromethyl)phenyl]sulfonyl]-
    • N-{[3-(Trifluoromethyl)phenyl]sulphonyl}-DL-phenylalanine
    • A817627
    • 10G-368S
    • 250714-63-7
    • 3-Phenyl-2-({[3-(trifluoromethyl)phenyl]sulphonyl}amino)propanoic acid
    • HY-W032801
    • STL307366
    • DB-046612
    • MDL: MFCD00173005
    • Inchi: 1S/C16H14F3NO4S/c17-16(18,19)12-7-4-8-13(10-12)25(23,24)20-14(15(21)22)9-11-5-2-1-3-6-11/h1-8,10,14,20H,9H2,(H,21,22)
    • InChI-sleutel: JFDJLMGVJXHLOF-UHFFFAOYSA-N
    • LACHT: S(C1C=CC=C(C(F)(F)F)C=1)(NC(C(=O)O)CC1C=CC=CC=1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 373.05962
  • Monoisotopische massa: 373.05956359g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 7
  • Complexiteit: 553
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 91.8Ų

Experimentele eigenschappen

  • Smeltpunt: 140-142°C
  • PSA: 83.47

3-phenyl-2-3-(trifluoromethyl)benzenesulfonamidopropanoic acid Beveiligingsinformatie

  • Identificatie van gevaarlijk materiaal: Xi
  • Gevaarklasse:IRRITANT

3-phenyl-2-3-(trifluoromethyl)benzenesulfonamidopropanoic acid Prijsmeer >>

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